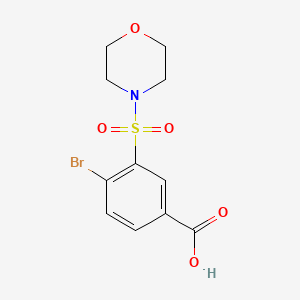
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid
Overview
Description
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid (BMSB) is a chemical compound that belongs to the family of benzoic acid derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.
Scientific Research Applications
Synthetic Methodologies
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid serves as a precursor or intermediate in the synthesis of complex organic molecules. For example, its derivatives have been utilized in the synthesis of 6- and 7-membered 1,4-heterocyclic compounds through reactions with amino alcohols or amino thiols, leading to the formation of morpholines, piperazines, and benzodiazepines (Yar, McGarrigle, & Aggarwal, 2009). Furthermore, innovative approaches involving the compound in reactions with sulfur dioxide have led to unexpected outcomes, producing benzo[b]thiophene 1,1-dioxides under copper(I) bromide catalysis (Luo, Pan, Chen, Yao, & Wu, 2015).
Pharmacological Studies
In pharmacological research, derivatives of 4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid have been investigated for their inhibitory effects on various enzymes. Aromatic sulfonamide inhibitors derived from the compound showed potent inhibition of carbonic anhydrase isoenzymes, revealing potential therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013). Additionally, novel bromophenols synthesized from benzoic acids demonstrated significant antioxidant activities and inhibition against acetylcholinesterase and butyrylcholinesterase enzymes, suggesting their utility as neuroprotective agents (Öztaşkın, Taslimi, Maraş, Gülçin, & Göksu, 2017).
Material Science and Environmental Analysis
The compound's derivatives have also found applications in material science, particularly in the synthesis of ionic liquids with potential use in green chemistry and environmental remediation (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011). Moreover, its role in environmental analysis has been highlighted through the development of methods for determining related compounds in environmental samples, aiding in pollution monitoring and assessment (Kumata, Takada, & Ogura, 1996).
properties
IUPAC Name |
4-bromo-3-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-9-2-1-8(11(14)15)7-10(9)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFTWSQXRNWNMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-(morpholine-4-sulfonyl)-benzoic acid | |
CAS RN |
300383-13-5 | |
| Record name | 4-bromo-3-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2742053.png)
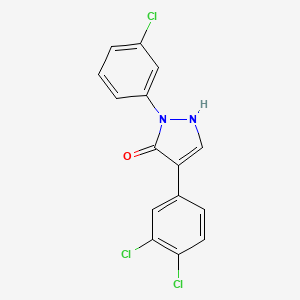
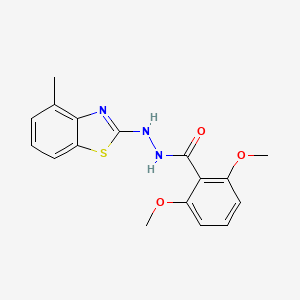
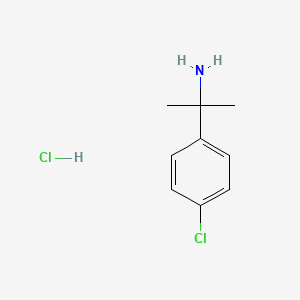
![4-Phenyl-6-[(1-pyrazin-2-ylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2742062.png)
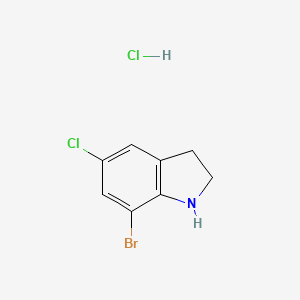
![5-(5-methylfuran-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2742066.png)
![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-bromobenzamide](/img/structure/B2742068.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2742070.png)
![Methyl 4-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-ethoxy-3-oxo-1-propenyl)amino]benzenecarboxylate](/img/structure/B2742072.png)

![N-(2,5-dimethoxyphenyl)-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2742074.png)
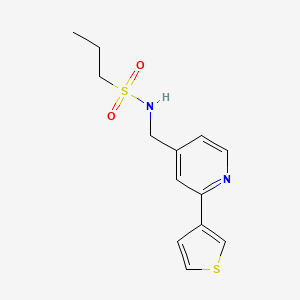
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2742076.png)